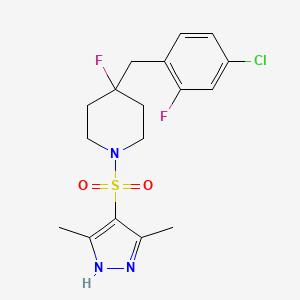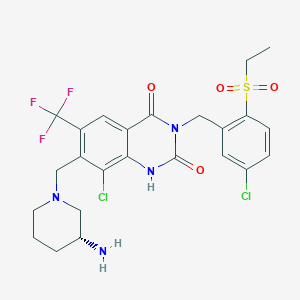![molecular formula C22H36NO4P B10837061 [(1S,3R)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837061.png)
[(1S,3R)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US9522888, 575” is a synthetic chemical entity known for its interaction with the sphingosine-1-phosphate receptor 3 (S1PR3). This receptor is involved in various physiological processes, including cell proliferation and suppression of apoptosis . The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of diseases such as multiple sclerosis .
Preparation Methods
The preparation of “US9522888, 575” involves several synthetic routes and reaction conditionsIndustrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and purity .
Chemical Reactions Analysis
“US9522888, 575” undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
The compound “US9522888, 575” has a wide range of scientific research applications. In chemistry, it is used as a model compound to study receptor-ligand interactions. In biology, it helps in understanding cell signaling pathways involving S1PR3. In medicine, it shows promise in treating diseases like multiple sclerosis by modulating immune responses. Industrially, it is used in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
The mechanism of action of “US9522888, 575” involves its binding to the sphingosine-1-phosphate receptor 3 (S1PR3). This binding triggers a cascade of intracellular signaling pathways that regulate various cellular functions, including cell proliferation and apoptosis. The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and Akt .
Comparison with Similar Compounds
“US9522888, 575” can be compared with other similar compounds that also target the sphingosine-1-phosphate receptor family. Some of these similar compounds include FTY720 (Fingolimod) and SEW2871. While these compounds share a common target, “US9522888, 575” is unique in its specific binding affinity and selectivity for S1PR3, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C22H36NO4P |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[(1S,3R)-1-amino-3-[(6R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H36NO4P/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-27-28(24,25)26/h9-10,14,17,21H,2-8,11-13,15-16,23H2,1H3,(H2,24,25,26)/t17-,21-,22+/m1/s1 |
InChI Key |
BWKSEIHXZRSETR-YHYVQYDKSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@@H]3CC[C@](C3)(COP(=O)(O)O)N |
Canonical SMILES |
CCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(COP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![phenyl N-[1-anilino-6-(butanethioylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B10836981.png)
![9-(6-Aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-4a,5,6,6a,7,8,9,10,10a,10b-decahydropyrimido[5,4-c][1,5]naphthyridine-2,4-dione](/img/structure/B10836984.png)
![6-(6-Ethynylpyrazin-2-yl)-1-(6-piperazin-1-ylpyridin-2-yl)pyrazolo[4,3-c]pyridine](/img/structure/B10836996.png)
![2-[[4-Hydroxy-1-[[4-(3-methoxyphenoxy)phenyl]methyl]-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837000.png)
![2-[[4-Hydroxy-6-oxo-1-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837013.png)
![N-[2-[1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B10837025.png)
![tert-butyl N-[[2-fluoro-3-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methyl]carbamate](/img/structure/B10837028.png)
![1-[5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl]-2-ethoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanone](/img/structure/B10837038.png)
![4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B10837040.png)

![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10837054.png)
![(S)-N-((5-(Ethylsulfonyl)pyridin-2-YL)methyl)-5'-methyl-1-((R)-1-(2-(trifluoromethyl)pyrimidin-5-YL)ethyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837056.png)

![1-[3-[4-[3,5-Bis(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837071.png)
